molecular formula C9H6BrF3N2 B14078144 6-bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole

6-bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole

Cat. No.: B14078144
M. Wt: 279.06 g/mol
InChI Key: NAGNHOKNBROAGE-UHFFFAOYSA-N
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Description

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole typically involves the bromination of a benzimidazole precursor followed by the introduction of the trifluoroethyl group. One common method is the bromination of 1H-benzo[d]imidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The trifluoroethyl group can be introduced via nucleophilic substitution using 2,2,2-trifluoroethyl iodide under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: The presence of both bromine and trifluoroethyl groups in 6-bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole makes it unique. The bromine atom enhances its reactivity in substitution reactions, while the trifluoroethyl group increases its lipophilicity and stability, making it a versatile compound for various applications .

Properties

Molecular Formula

C9H6BrF3N2

Molecular Weight

279.06 g/mol

IUPAC Name

6-bromo-1-(2,2,2-trifluoroethyl)benzimidazole

InChI

InChI=1S/C9H6BrF3N2/c10-6-1-2-7-8(3-6)15(5-14-7)4-9(11,12)13/h1-3,5H,4H2

InChI Key

NAGNHOKNBROAGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N(C=N2)CC(F)(F)F

Origin of Product

United States

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